molecular formula C10H12N2O2 B566750 Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate CAS No. 1253888-80-0

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate

Cat. No.: B566750
CAS No.: 1253888-80-0
M. Wt: 192.218
InChI Key: RWKGYDMSJZUVNO-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused-ring system that includes two pyridine rings connected through adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate typically involves multistep processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methylpiperidin-4-one with carbon disulfide, malononitrile, and triethylamine can yield a thiopyrano compound, which can then be converted to the desired naphthyridine derivative through further reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives.

Scientific Research Applications

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine Derivatives: These compounds share a similar fused-ring structure but differ in the position of nitrogen atoms.

    1,8-Naphthyridine Derivatives: These compounds also have a fused-ring system but with different substitution patterns.

Uniqueness

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying various biological processes .

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)8-4-7-2-3-11-6-9(7)12-5-8/h4-5,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKGYDMSJZUVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNCC2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718732
Record name Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253888-80-0
Record name 1,7-Naphthyridine-3-carboxylic acid, 5,6,7,8-tetrahydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253888-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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